REACTION_CXSMILES
|
[S:1]1[C:5]([C:6]([O-:8])=O)=[CH:4][CH:3]=[C:2]1[C:9]([O:11][CH3:12])=[O:10].O.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.[S:36]1[CH:40]=[CH:39][CH:38]=[C:37]1[CH:41]([NH2:43])[CH3:42]>C(Cl)Cl>[CH3:12][O:11][C:9]([C:2]1[S:1][C:5]([C:6](=[O:8])[NH:43][CH:41]([C:37]2[S:36][CH:40]=[CH:39][CH:38]=2)[CH3:42])=[CH:4][CH:3]=1)=[O:10] |f:1.2,3.4|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1C(=O)[O-])C(=O)OC
|
Name
|
|
Quantity
|
617 mg
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
772 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(C)N
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
is subsequently stirred at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The product is isolated
|
Type
|
CUSTOM
|
Details
|
after acidic work-up and purification on silica gel as waxy solid in 84% yield (0.67 g)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C=1SC(=CC1)C(NC(C)C=1SC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |